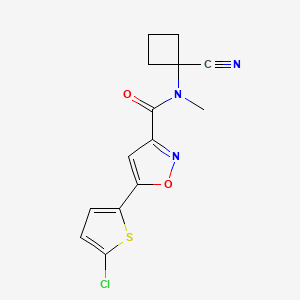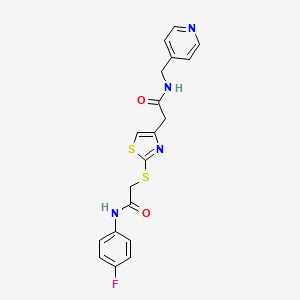![molecular formula C22H26ClN3O2S B2391443 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1217021-34-5](/img/structure/B2391443.png)
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of benzo[d]thiazole, followed by its acylation to introduce the acetyl group. The final step involves the coupling of the benzo[d]thiazole derivative with N-(2-(diethylamino)ethyl)benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetyl group or the benzo[d]thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds like N-(2-(diethylamino)ethyl)benzamide and its analogs.
Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzo[d]thiazole and its derivatives.
Uniqueness
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
4-acetyl-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-4-24(5-2)14-15-25(22-23-19-8-6-7-9-20(19)28-22)21(27)18-12-10-17(11-13-18)16(3)26;/h6-13H,4-5,14-15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYYBERCBZCGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)



![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)
![Tert-butyl 3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2391372.png)




![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2391378.png)
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)
